2-Pyrazoline
Overview
Description
2-Pyrazoline is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. It is an isomer of pyrazoline, which exists in three forms: 1-pyrazoline, this compound, and 3-pyrazoline. The molecular formula of this compound is C3H6N2. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
2-Pyrazoline is a pharmacologically active scaffold . It is present in several marketed molecules with a wide range of uses, establishing its importance in pharmaceutical and agricultural sectors . The primary targets of this compound vary depending on the specific derivative and its application. For instance, it is found in crizotinib, a tyrosine kinase inhibitor , indicating that one of its targets could be tyrosine kinases.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, in the case of crizotinib, this compound inhibits tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . This action can affect cell signaling and potentially lead to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound depend on its specific targets. In the case of tyrosine kinase inhibitors, the pathways involved are those related to cell growth and proliferation . By inhibiting these pathways, the compound can prevent the growth of cancer cells .
Result of Action
The result of this compound’s action at the molecular and cellular level depends on its specific targets and the pathways it affects. For instance, as a tyrosine kinase inhibitor, it can lead to the death of cancer cells by preventing cell signaling related to growth and proliferation .
Biochemical Analysis
Biochemical Properties
2-Pyrazoline interacts with various enzymes, proteins, and other biomolecules. It is present in several marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), and others . These interactions underline the significant role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the particular biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2-Pyrazoline can be synthesized through several methods, including:
Reaction of Hydrazines with α,β-Unsaturated Enones: This is one of the most common methods.
One-Pot Condensation: This method involves the condensation of a hydrazine, an aldehyde, and a ketone in a single reaction vessel.
Transition-Metal Catalyzed Reactions: Recent methods include the use of transition metals such as copper, zinc, and palladium to catalyze the formation of 2-pyrazolines.
Photochemical Methods: These involve the cycloaddition of a diazo compound with an electron-deficient alkene under mild conditions.
Chemical Reactions Analysis
2-Pyrazoline undergoes various chemical reactions, including:
Scientific Research Applications
2-Pyrazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pyrazoline can be compared with other similar heterocyclic compounds:
Isoxazole: Isoxazole also has a five-membered ring but contains an oxygen atom instead of one of the nitrogen atoms.
Thiazole: Thiazole contains a sulfur atom in the ring, making it distinct from this compound.
This compound stands out due to its unique electronic properties and versatile applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-dihydro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBIXXDQFWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870460 | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-98-8, 36118-45-3 | |
Record name | 2-Pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Pyrazolines are five-membered nitrogen-containing heterocyclic compounds characterized by a pyrazole ring with a double bond between the nitrogen at position 1 and the adjacent carbon at position 2. [] The general structure allows for various substitutions at the 1, 3, and 5 positions, leading to a diverse range of derivatives with unique properties. [, , , ]
A: Several spectroscopic techniques are commonly employed to elucidate the structure of 2-pyrazoline derivatives. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the arrangement of hydrogen and carbon atoms, respectively. [, , , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation. [, , ] Additionally, UV-Vis spectroscopy can provide insights into the electronic structure and absorption properties of these compounds. [, ]
A: One of the most widely used methods for synthesizing 2-pyrazolines involves reacting α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines. [, , ] This reaction, often carried out under reflux conditions in the presence of an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring through a cyclization reaction. [, ] Other synthetic approaches include reactions of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines [] and the utilization of Vilsmeier complexes of cyclic hydrazides with inorganic halides. []
A: The fluorescence properties of 2-pyrazolines are highly dependent on their substitution patterns. Studies have shown that 1,3-diphenyl-2-pyrazolines exhibit strong fluorescence, particularly when bulky substituents like methyl or methoxy groups are present in the ortho, ortho' positions of the phenyl rings attached to the 1 and 3 positions of the pyrazoline ring. [, , ] These bulky groups lead to steric hindrance, restricting the molecule's conformational freedom and enhancing fluorescence by reducing non-radiative decay pathways. [, ] Introducing electron-donating or electron-withdrawing groups at the 4 and 4' positions of the phenyl rings in 1,3-diphenyl-2-pyrazolines can also significantly impact their fluorescence properties by altering the electronic distribution within the molecule. []
A: The diverse biological activities exhibited by 2-pyrazolines are attributed to the variations in their structures, especially the substituents at the 1, 3, and 5 positions of the pyrazoline ring. [, , , , , , , , , , , , ] For instance, certain 1-Thiazolyl-2-Pyrazoline derivatives demonstrated significant antioxidant and anti-inflammatory activities. [] Studies have also reported that introducing a spiro-indenoquinoxaline ring at the C3 position of a this compound derivative resulted in cytotoxic activity against the K562 leukemia cancer cell line. []
A: 2-pyrazolines have shown promise as potential antimicrobial agents, with several derivatives exhibiting activity against various bacterial and fungal strains. [, , , , , , , , ] For instance, some furan-derived chalcones and their corresponding ∆this compound derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacterial species, as well as against Candida albicans. [] These findings suggest that this compound derivatives could serve as lead compounds for developing novel antimicrobial agents.
A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound derivatives. Molecular docking studies help visualize and predict the interactions of these compounds with various biological targets, such as enzymes or receptors. [, ] These simulations provide valuable insights into the potential binding modes and affinities of 2-pyrazolines with their targets, offering a deeper understanding of their mechanisms of action. [, ] Quantitative structure-activity relationship (QSAR) studies are also used to correlate the biological activities of a series of 2-pyrazolines with their structural features, providing valuable information for designing new derivatives with improved potency and selectivity. []
A: Currently, limited information is available on the environmental impact and degradation of 2-pyrazolines. Considering their potential applications as pharmaceuticals and other industrial products, it is crucial to investigate their ecotoxicological effects and develop strategies to mitigate any negative environmental impact. [] This includes studying their biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial ecosystems. [, ]
ANone: Future research in this compound chemistry is expected to focus on:
- Developing more efficient and environmentally friendly synthetic methodologies: This includes exploring green chemistry approaches and utilizing novel catalysts to improve reaction yields and minimize waste generation. [, ]
- Expanding the scope of biological activities: Further investigation of the diverse pharmacological properties of 2-pyrazolines, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, is crucial. [, , , , , , , , , , , ]
- Optimizing drug delivery and targeting strategies: Developing novel drug delivery systems that can effectively deliver this compound derivatives to specific targets or tissues could enhance their therapeutic efficacy and reduce potential side effects. []
- Understanding resistance mechanisms: Investigating the potential for resistance development to 2-pyrazolines as antimicrobial or anticancer agents and exploring strategies to circumvent such resistance is crucial for their long-term success as therapeutic options. []
- Assessing long-term safety and toxicity: Conducting comprehensive toxicological studies to evaluate the safety profile of promising this compound derivatives, including their potential for long-term adverse effects, is essential for their safe clinical translation. []
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